3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

Description

Systematic IUPAC Nomenclature and Structural Formula

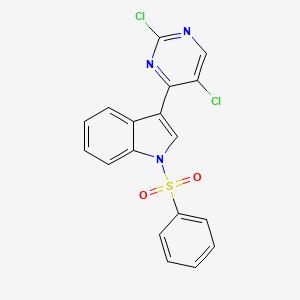

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole . This nomenclature reflects its core structural components:

- An indole moiety (a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring).

- A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with chlorine atoms at the 2- and 5-positions.

- A phenylsulfonyl group (-SO₂C₆H₅) attached to the indole nitrogen.

The structural formula, represented in SMILES notation, is:

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl. This notation highlights the connectivity of the indole (positions 1 and 3), pyrimidine (positions 2, 4, and 5), and sulfonyl group. The three-dimensional conformation, stabilized by π-π interactions and sulfonyl group electronegativity, influences its reactivity and binding affinity in biological systems.

CAS Registry Number and Molecular Weight

The Chemical Abstracts Service (CAS) Registry Number for this compound is 882562-40-5 , a unique identifier critical for regulatory and commercial tracking. Its molecular weight, calculated from the formula C₁₈H₁₁Cl₂N₃O₂S , is 404.27 g/mol (exact mass: 403.9974 Da). Minor discrepancies in reported values (e.g., 404.3 g/mol in some sources) arise from rounding conventions.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 882562-40-5 |

| Molecular Formula | C₁₈H₁₁Cl₂N₃O₂S |

| Exact Mass | 403.9974 Da |

| Monoisotopic Mass | 403.9974 Da |

| SMILES | ClC1=NC(C2=CN(C3=C2C=CC=C3)S(=O)(=O)C2=CC=CC=C2)=C(Cl)C=N1 |

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDGZYGEBQECGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743588 | |

| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882562-40-5 | |

| Record name | 3-(2,5-Dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Suzuki Coupling and Sulfonylation

-

- Combine the indole derivative, 2,4,5-trichloropyrimidine, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0) in a mixture of acetonitrile and water.

- Degas the mixture with nitrogen and heat to reflux overnight.

- Cool, extract with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.

- Purify the crude product by flash silica chromatography to obtain 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole .

- Further react this intermediate with benzenesulfonyl chloride in the presence of a base like sodium tert-butoxide to introduce the phenylsulfonyl group.

Method 2: Direct Synthesis

-

- React 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole with benzenesulfonyl chloride in dry tetrahydrofuran using sodium tert-butoxide as a base.

- Stir the mixture at low temperature, then dilute with ethyl acetate, wash with water, and dry over sodium sulfate.

- Concentrate the organic phase and purify the product to obtain This compound .

Chemical Properties and Analysis

- Molecular Formula : C18H11Cl2N3O2S

- Molecular Weight : 404.2698

- SMILES : Clc1ncc(c(n1)c1cn(c2c1cccc2)S(=O)(=O)c1ccccc1)Cl

- 1H NMR (CDCl3) : δ 7.39-7.55 (4H, m).

Data Table: Synthesis Conditions and Yields

Chemical Reactions Analysis

Friedel-Crafts Alkylation for Pyrimidine-Indole Coupling

The core structure is synthesized via Friedel-Crafts alkylation between 2,4-dichloropyrimidine and indole derivatives. Aluminum chloride (AlCl₃) acts as a Lewis catalyst to facilitate electrophilic substitution at the indole’s 3-position.

Sulfonylation at the Indole Nitrogen

The indole nitrogen undergoes sulfonylation using benzenesulfonyl chloride under basic conditions. Sodium tert-butoxide deprotonates the indole NH, enabling nucleophilic attack on the sulfonyl chloride.

Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidine

The 2- and 5-chloro groups on the pyrimidine ring are reactive toward amines in SNAr reactions.

Amination at the 2-Position

Chiral amines (e.g., (3S)-piperidine) displace the 2-chloro group under mild basic conditions.

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| (3S)-Piperidine, dioxane, 70°C, 3 h | 85%* | Stereochemistry retained; Boc-protected intermediates simplify purification . |

Displacement at the 5-Position

The 5-chloro group is less reactive but can be substituted under harsher conditions (e.g., Suzuki-Miyaura coupling).

Oxidation of Thioether to Sulfone

Methylthio groups on the pyrimidine ring are oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA).

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| m-CPBA, DCM/THF, rt, 16 h | 95% | Reaction is exothermic; sulfone formation critical for enhancing binding affinity in kinase inhibitors . |

Deprotection of Sulfonyl Group

The phenylsulfonyl group is removed under strong basic conditions to regenerate the free indole NH.

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| 5N NaOH, dioxane, 70°C, 3 h | 89% | Harsh conditions required due to sulfonyl group’s electron-withdrawing effects . |

Hydrogenation of Alkenes

Vinylic substituents introduced via Suzuki coupling are hydrogenated to alkyl chains.

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| H₂, Pd/C, EtOH, rt, 2 h | 92% | Catalyst loading (5 wt%) ensures complete reduction without pyrimidine ring hydrogenation . |

Scientific Research Applications

| Method | Conditions | Yield |

|---|---|---|

| Microwave-Assisted Synthesis | N-Ethyl-N,N-diisopropylamine; 135°C for 25 min | ~85% |

Medicinal Chemistry

The compound is primarily investigated for its role as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs), which are crucial in cell cycle regulation and apoptosis. Inhibiting these pathways can be beneficial in cancer therapy by preventing tumor cell proliferation.

Anticancer Activity

Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells. This selectivity is attributed to the structural features of the dichloropyrimidine group that enhance binding affinity to specific receptors involved in tumor growth.

Biochemical Research

In biochemical studies, this compound serves as a tool for probing cellular signaling pathways. By modulating kinase activity, researchers can elucidate the roles of various kinases in disease processes, particularly in oncology and neurobiology.

Case Study 1: CDK Inhibition

A study demonstrated that 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole effectively inhibited CDK activity in vitro. The results showed a significant reduction in cell viability in cancer cell lines treated with this compound compared to controls .

Case Study 2: JNK Pathway Modulation

Another investigation focused on the JNK signaling pathway, revealing that treatment with this indole derivative led to decreased phosphorylation of JNK substrates, suggesting potential therapeutic applications in conditions characterized by aberrant JNK activation .

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of anticancer activity, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole, with the CAS number 882562-40-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include both a pyrimidine and an indole moiety, contribute to its versatility in drug development and other applications.

The molecular formula for this compound is C18H11Cl2N3O2S, and it has a molecular weight of approximately 404.27 g/mol. Its structure is characterized by the presence of two chlorine atoms on the pyrimidine ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H11Cl2N3O2S |

| Molecular Weight | 404.27 g/mol |

| CAS Number | 882562-40-5 |

| SMILES | Clc1ncc(c(n1)c1cn(c2c1cccc2)S(=O)(=O)c1ccccc1)Cl |

| XLogP3 | 4.8 |

1. Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing various biologically active molecules. Its ability to undergo selective transformations allows for the attachment of functional groups that can enhance its pharmacological properties. It has been noted for its utility in developing novel pharmaceuticals and fluorescent probes for biological imaging studies .

The indole framework is recognized as a privileged structure in drug discovery, often interacting with multiple biological targets. Compounds featuring indole structures have shown promise in treating conditions such as cancer, neurodegenerative diseases, and infections due to their ability to modulate various biological pathways .

3. Cholinesterase Inhibition

Recent studies have highlighted the potential of related indole-based compounds as cholinesterase inhibitors, which are critical in treating Alzheimer's disease. For instance, derivatives have demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values in the nanomolar range . While specific data on the dichloropyrimidinyl indole's activity against these enzymes is limited, its structural similarities suggest potential efficacy.

4. Anticancer Activity

Indole derivatives are often explored for anticancer properties due to their ability to induce apoptosis and inhibit tumor growth. The incorporation of a sulfonyl group enhances the compound's interaction with cellular targets involved in cancer progression .

Case Study 1: Cholinesterase Inhibition

A study focused on indole-based ligands revealed that compounds similar to this compound exhibited promising cholinesterase inhibition profiles. The study reported that certain derivatives could inhibit amyloid β aggregation, a hallmark of Alzheimer's pathology, suggesting that this class of compounds may be beneficial in neurodegenerative disease management .

Case Study 2: Anticancer Potential

Another investigation assessed various indole derivatives' effects on cancer cell lines. The results indicated that modifications on the indole structure could significantly enhance cytotoxicity against specific cancer types, supporting further exploration of the dichloropyrimidinyl indole as a potential anticancer agent .

Structure-Activity Relationship (SAR)

The presence of both pyrimidine and indole moieties provides a scaffold for exploring SARs in drug design. Variations in substituents on these rings can lead to significant changes in biological activity:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Alkyl substitutions | Enhanced solubility |

| Halogen substitutions | Improved receptor binding |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling. For example, substituting a halogen (e.g., chloro) on the pyrimidine ring with an indole moiety under palladium catalysis is common. Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or dichloromethane/hexane mixtures. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of NMR (e.g., indole C3 proton at δ 7.8–8.2 ppm), NMR (pyrimidine carbons at δ 155–165 ppm), and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for unambiguous confirmation if crystals are obtainable. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

- Methodological Answer : The phenylsulfonyl group enhances lipophilicity, requiring dissolution in DMSO (10–20 mM stock). Stability tests (24–72 hours at 4°C and RT in PBS or cell media) should be performed via LC-MS to detect degradation. For long-term storage, lyophilization under inert gas (argon) at -80°C is advised .

Advanced Research Questions

Q. How does the 2,5-dichloropyrimidine moiety influence binding to biological targets like kinases or BACE1?

- Methodological Answer : The dichloropyrimidine group acts as a hydrogen-bond acceptor and enhances electron-deficient character, improving interactions with catalytic lysine or aspartate residues in enzymes. Competitive inhibition assays (e.g., fluorescence polarization for kinases) and molecular docking (using AutoDock Vina) can validate binding modes. Compare activity with analogues lacking chlorine substituents to isolate electronic effects .

Q. What strategies resolve contradictory data in SAR studies of this compound’s derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and control compounds (e.g., 3-(5-bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole ). Statistical tools like Grubbs’ test identify outliers, while meta-analysis of multiple datasets clarifies trends .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer : Perform DFT calculations (Gaussian 09) to predict metabolic hotspots (e.g., sulfonyl group hydrolysis). Introduce steric hindrance (e.g., ortho-methyl on phenylsulfonyl) or electron-withdrawing substituents to block cytochrome P450 oxidation. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling .

Q. What experimental evidence supports the role of the indole C3 position in modulating target selectivity?

- Methodological Answer : Synthesize C3-substituted analogues (e.g., methoxymethyl or iodomethyl ) and test against panels of related targets (e.g., kinase profiling at 1 µM). Use SPR to measure binding kinetics (, ). A >10-fold selectivity shift compared to the parent compound indicates critical steric/electronic contributions at C3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.